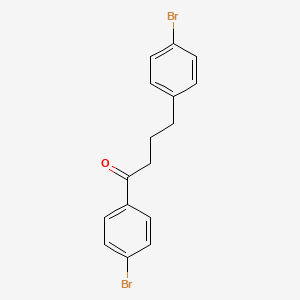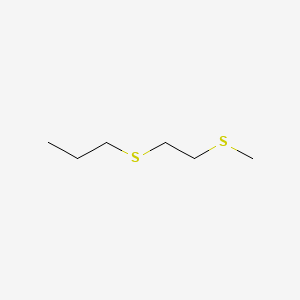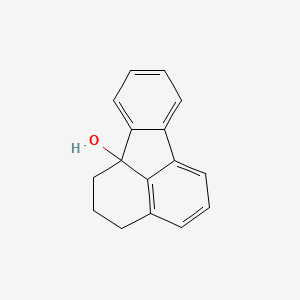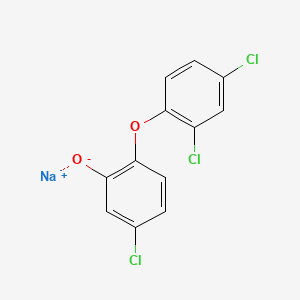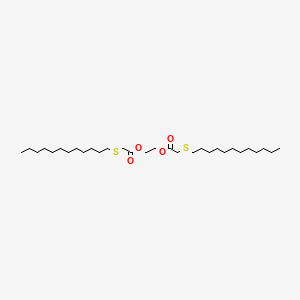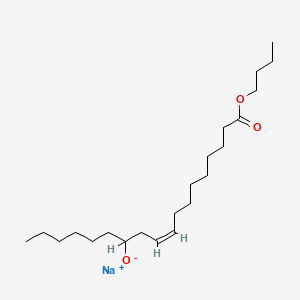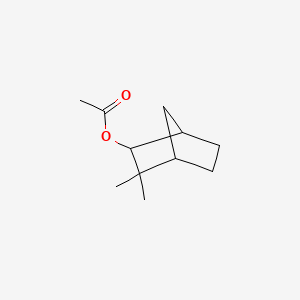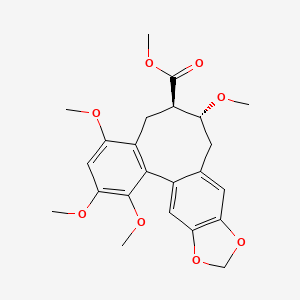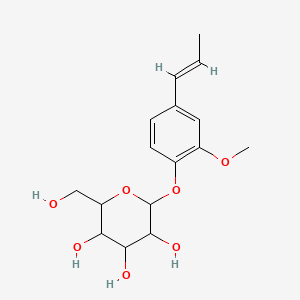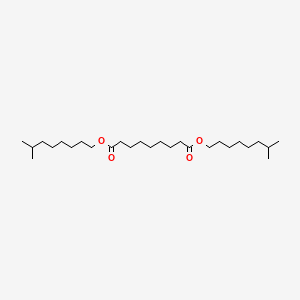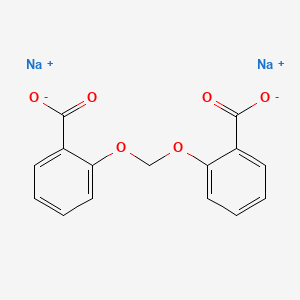
Disodium methylenebis(salicylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium methylenebis(salicylate) is a chemical compound with the molecular formula C15H10Na2O6. It is a derivative of salicylic acid, which is widely known for its use in pain relief and anti-inflammatory medications. Disodium methylenebis(salicylate) is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium methylenebis(salicylate) can be synthesized through the reaction of salicylic acid with formaldehyde and sodium hydroxide. The reaction typically involves the following steps:
Reaction of Salicylic Acid with Formaldehyde: Salicylic acid is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to form methylenebis(salicylate).
Neutralization: The resulting product is then neutralized with sodium hydroxide to form disodium methylenebis(salicylate).
Industrial Production Methods
In industrial settings, the production of disodium methylenebis(salicylate) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium methylenebis(salicylate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms.
Applications De Recherche Scientifique
Disodium methylenebis(salicylate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is explored for its potential use in developing new medications for pain relief and inflammation.
Industry: It is used in the production of various industrial products, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of disodium methylenebis(salicylate) involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are involved in inflammation and pain. This mechanism is similar to that of other salicylate derivatives, such as salicylic acid and acetylsalicylic acid.
Comparaison Avec Des Composés Similaires
Disodium methylenebis(salicylate) is similar to other salicylate derivatives, such as:
Salicylic Acid: Known for its use in topical treatments for acne and other skin conditions.
Methyl Salicylate: Used as a counter-irritant in topical pain relief products.
Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory medication.
Uniqueness
Disodium methylenebis(salicylate) is unique due to its specific chemical structure, which allows it to be used in a variety of applications that other salicylates may not be suitable for. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
90009-35-1 |
|---|---|
Formule moléculaire |
C15H10Na2O6 |
Poids moléculaire |
332.21 g/mol |
Nom IUPAC |
disodium;2-[(2-carboxylatophenoxy)methoxy]benzoate |
InChI |
InChI=1S/C15H12O6.2Na/c16-14(17)10-5-1-3-7-12(10)20-9-21-13-8-4-2-6-11(13)15(18)19;;/h1-8H,9H2,(H,16,17)(H,18,19);;/q;2*+1/p-2 |
Clé InChI |
IGHFVKIBHWMEFC-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])OCOC2=CC=CC=C2C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


